molecular formula C15H12OS B14146620 Phenyl Thiocinnamate CAS No. 21122-38-3

Phenyl Thiocinnamate

Cat. No.: B14146620
CAS No.: 21122-38-3
M. Wt: 240.3 g/mol
InChI Key: XSLKASMCZXXRNL-VAWYXSNFSA-N
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Description

Phenyl Thiocinnamate is a chemical reagent designed for research and development purposes. This compound features a thioester group, a key structural motif known to enhance bioactivity in various cinnamic acid derivatives. Cinnamate-based compounds are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors, antimicrobial agents, and anticancer scaffolds . The incorporation of a sulfur atom in the ester group is a common strategy in drug design to improve metabolic stability and alter binding affinity to biological targets. Researchers value this compound for constructing novel molecular hybrids, particularly in developing potent antimicrobials effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and for exploring new urease inhibitors . Its mechanism of action is likely tied to the reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor for nucleophilic residues in enzyme active sites. This compound is intended for laboratory research use only and is not classified as a drug, cosmetic, or household product. It is strictly for use by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21122-38-3

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

S-phenyl (E)-3-phenylprop-2-enethioate

InChI

InChI=1S/C15H12OS/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+

InChI Key

XSLKASMCZXXRNL-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Phenyl Thiocinnamate and Its Derivatives

Classical Esterification and Transesterification Approaches

Classical esterification and transesterification are fundamental methods for the synthesis of thioesters like phenyl thiocinnamate. These reactions typically involve the condensation of a carboxylic acid or its derivative with a thiol.

Esterification: The direct reaction of cinnamic acid with thiophenol can be used to form this compound. This process often requires an acid catalyst and conditions that facilitate the removal of water to drive the equilibrium towards the product. Various dehydrating agents and catalysts can be employed to promote this transformation. organic-chemistry.org

Transesterification: Transesterification involves the reaction of an ester with a thiol. For instance, an alkyl cinnamate (B1238496) can react with thiophenol to yield this compound. This equilibrium process can be catalyzed by acids or bases. oup.comtandfonline.com Lipase-catalyzed transesterification has also been explored for the synthesis of thioesters, offering a green and mild alternative. google.commdpi.com In some instances, sodium borohydride (B1222165) has been shown to mediate the transesterification of esters, although this can sometimes be accompanied by reduction of the ester. tandfonline.com The use of biocatalysts, such as those derived from waste fish oil, has also been investigated for the synthesis of phenolic esters. mdpi.com

Table 1: Comparison of Classical Synthesis Methods
MethodReactantsCatalyst/ConditionsAdvantages
Esterification Cinnamic acid, ThiophenolAcid catalyst, Dehydrating agentDirect, Utilizes readily available starting materials
Transesterification Alkyl cinnamate, ThiophenolAcid/Base catalyst, Lipase (B570770)Milder conditions possible, Biocatalytic options available

Thioacylation Reactions

Thioacylation reactions provide a direct and efficient route to this compound and its analogs by forming the thioester bond through the reaction of an activated cinnamic acid derivative with a thiol.

Synthesis from Cinnamoyl Chloride and Thiophenol Precursors

A common and effective method for synthesizing this compound involves the reaction of cinnamoyl chloride with thiophenol. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The high reactivity of the acid chloride makes this a favorable and often high-yielding transformation. researchgate.net The synthesis of the necessary thiophenol precursor has been significantly improved, achieving a 52% total yield on a gram scale. nih.gov

Isothiouronium-Mediated Thiocinnamate Formation

Isothiouronium salts have emerged as valuable reagents for the synthesis of thioesters. acs.orgnih.gov These stable, odorless compounds can be readily prepared by the alkylation of thiourea (B124793). wikipedia.orgorgsyn.org In this method, a carboxylic acid is activated by an isothiouronium salt, facilitating its conversion to the corresponding thioester upon reaction with a thiol. This approach offers high functional group tolerance and avoids the use of less stable reactants like thiocarboxylic acids. acs.orgnih.govresearchgate.net The reaction can often be performed under mild conditions and without the strict exclusion of air. acs.orgresearchgate.net

Chemo-Selective and Solvent-Free Thiocinnamate Syntheses

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. Chemo-selective and solvent-free methods for thiocinnamate synthesis align with these principles. Lanthanide complexes have been used to catalyze the chemo-selective reaction of o-aminocinnamate and isothiocyanates under solvent-free conditions. rsc.org Another approach utilizes a synergistic catalytic system of Niobium Pentachloride (NbCl5) and a silver salt for the solvent-free synthesis of thioesters from acid chlorides and thiols at room temperature. researchgate.net Additionally, a chemo-selective protocol for synthesizing (E)-cinnamic esters from cinnamaldehydes using a heterogeneous catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under microwave irradiation has been developed, which shows selectivity for cinnamaldehydes over other aldehydes. researchgate.net The synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] has also been achieved in a chemo- and regio-selective manner under microwave irradiation. mdpi.com

Table 2: Chemo-Selective and Solvent-Free Synthesis Data
MethodCatalystConditionsKey Features
Lanthanide-catalyzed Yb(OTf)₃ or [(Me₃Si)₂N]₃La(μ-Cl)Li(THF)₃Mild, Solvent-freeCatalyst-controlled selectivity
NbCl₅/Ag Salt NbCl₅ and AgClO₄Room temperature, Solvent-freeHigh efficiency, Short reaction time
Heterogeneous catalyst/DDQ Heterogeneous catalyst and DDQMicrowave irradiationChemo-selective for cinnamaldehydes

Conversion of Thione Derivatives to this compound Analogues

The conversion of thione derivatives represents another pathway to thiocinnamates. For example, the reaction of amines with gem-difluoroalkenes and a sulfide (B99878) source can lead to thioamides, which are structurally related to thiocinnamates. organic-chemistry.org While not a direct synthesis of this compound itself, this methodology highlights the versatility of sulfur-containing functional groups in organic synthesis.

Organometallic Approaches in this compound Synthesis

Organometallic chemistry offers powerful tools for the formation of carbon-sulfur bonds, providing alternative routes to this compound. mt.com These methods often involve the use of metal catalysts to facilitate the coupling of appropriate precursors. mt.comacs.orgsolubilityofthings.com

One of the foundational methods in organometallic synthesis is the direct reaction between a metal and an organic halide. solubilityofthings.com While more commonly used for creating carbon-metal bonds, variations of this approach can be adapted for thioester synthesis. For instance, transition-metal-catalyzed thiocarbonylation of alkenes and alkynes can produce thioesters. acs.org Another organometallic strategy is the carbonylation coupling of aryl halides and thiols in the presence of carbon monoxide. acs.org The use of organometallic nanoparticles, often stabilized by N-heterocyclic carbene (NHC) ligands, is also an emerging area in catalysis that could be applied to thioester synthesis. mdpi.comsamipubco.com These nanoparticles can be synthesized through the decomposition of an organometallic precursor under a reductive atmosphere. mdpi.com

Synthesis of Substituted this compound Analogues

The synthesis of thioesters, including this compound and its derivatives, is a significant transformation in organic chemistry. One effective method involves the reaction of acid chlorides with thiols. A highly efficient, solvent-free approach utilizes a synergistic catalytic system of Niobium(V) chloride (NbCl₅) and Silver perchlorate (B79767) (AgClO₄) at room temperature. researchgate.net This method has been successfully applied to synthesize a variety of thioesters, demonstrating its utility for creating a library of analogues.

The general procedure involves the reaction of a substituted cinnamoyl chloride with a substituted thiophenol. The choice of substituents on either the cinnamoyl or the thiophenol moiety allows for the creation of a diverse range of analogues. The reaction's progress can be influenced by the electronic nature of these substituents. For instance, electron-donating or electron-withdrawing groups on the aromatic rings can affect reaction rates and yields. While a broad range of S-aryl and S-alkyl thioesters have been synthesized using this methodology, the synthesis of S-Phenyl thiocinnamate serves as a key example. researchgate.net

The synthesis of various thioester analogues using the NbCl₅ and AgClO₄ catalytic system highlights the method's versatility. Below is a table summarizing the synthesis of S-Phenyl thiocinnamate and other related thioesters prepared via this general approach, showcasing the yields obtained.

Table 1: Synthesis of S-Phenyl Thiocinnamate and Other Thioesters This interactive table summarizes the products and yields of various thioesters synthesized using a consistent catalytic method.

Product Name Structure Yield (%)
S-Phenyl thiocinnamate C₁₅H₁₂OS 90
S-Phenyl thiobenzoate C₁₃H₁₀OS 95
S-Phenyl 4-chlorothiobenzoate C₁₃H₉ClOS 94
S-Phenyl 4-nitrothiobenzoate C₁₃H₉NO₃S 92
S-Phenyl 4-methylthiobenzoate C₁₄H₁₂OS 93
S-(4-chlorophenyl) thiobenzoate C₁₃H₉ClOS 92

The synthesis of derivatives is not limited to modifications of the aromatic rings. Alterations in the linker region or the core structure can lead to compounds with different properties. For example, the synthesis of N-(substituted phenyl)glycine derivatives involves utilizing the bifunctionality of a starting material like 4-aminoacetophenone to introduce various modifications. nih.gov Similarly, multi-step syntheses have been developed for preparing complex derivatives such as 2-[(3,4,5-triphenyl)phenyl]acetic acid, starting from simpler precursors and employing reagents like N-Bromosuccinimide (NBS) and potassium cyanide (KCN). mdpi.com These examples underscore the general principle that complex analogues can be constructed through sequential, controlled reactions.

Optimization Strategies for this compound Synthetic Pathways

Optimizing synthetic pathways is crucial for improving reaction efficiency, increasing yields, and enhancing the economic and environmental viability of chemical production. For the synthesis of this compound and its derivatives, several key optimization strategies have been identified.

Catalyst Systems: The choice of catalyst is a primary focus of optimization. For the synthesis of thioesters from acid chlorides and thiols, a synergistic catalytic system of 3 mol% NbCl₅ and 3 mol% AgClO₄ has proven highly effective. researchgate.net This system facilitates a chemo-selective, solvent-free synthesis at room temperature, which offers distinct advantages over methods requiring harsh conditions. researchgate.net The solid acid NbCl₅ is noted for its high specific surface area and the generation of distinct reaction sites, which enhance particle transport and reaction rates. researchgate.net

Another advanced catalytic approach involves the use of co-catalysts to accelerate reactions. In the synthesis of thiocarbonyl derivatives from phenyl chlorothionoformate, a combination of N-methylimidazole (NMI) and a substoichiometric amount of a Lewis acid like Iron(III) chloride (FeCl₃) leads to a dramatic increase in reaction rates and efficient yields. nih.gov The Lewis acid is thought to activate the phenyl chlorothionoformate, making it more susceptible to nucleophilic attack. nih.gov This strategy allows for efficient thiocarbonylation under mild conditions. nih.gov

Reaction Conditions: Optimizing reaction conditions such as solvent, temperature, and reaction time is a fundamental strategy. Studies on various syntheses show that moving to solvent-free conditions, when possible, can simplify purification and reduce environmental impact. researchgate.net The temperature is another critical parameter; for example, the synthesis of phenyl-substituted dibenzonaphthyridines was found to be highly dependent on temperature, which played a vital role in regulating the yield. researchgate.net

The optimization process often involves screening a matrix of conditions, as demonstrated in the development of methods for preparing N-phenyl dichloroacetamides. researchgate.net In one such optimization, dioxane was identified as the ideal solvent, and the reaction proceeded best at room temperature for one hour with specific molar equivalents of the reagents. researchgate.net

Catalyst Support and Composition: For heterogeneous catalysts, the support material can significantly influence catalytic activity. In the transesterification of methyl phenyl carbonate, various supports for lead-based catalysts were tested, including MgO, ZrO₂, SiO₂, TiO₂, and Al₂O₃. mdpi.com The results indicated that PbO/MgO and PbO/ZrO₂ exhibited superior activity due to higher lead dispersion and a greater number of Lewis acid sites. mdpi.com This highlights that the interaction between the active catalytic species and the support material is a key factor in designing efficient and reusable catalysts. mdpi.com

Table 2: Comparison of Catalytic Systems for Thioester/Thiocarbonyl Synthesis This interactive table compares different catalytic strategies and their key features for reactions related to the synthesis of this compound.

Catalytic System Key Features Target Reaction Reference
NbCl₅ / AgClO₄ Synergistic, Solvent-free, Room temperature Thioester synthesis from acid chlorides and thiols researchgate.net
NMI / FeCl₃ Co-catalysis, Increased reaction rates, Efficient yields Thiocarbonylation using phenyl chlorothionoformate nih.gov
PbO / ZrO₂ Heterogeneous, High catalyst dispersion, Reusable Transesterification to form carbonates (related principle) mdpi.com

These optimization strategies, focusing on catalyst innovation and the fine-tuning of reaction conditions, are essential for developing robust and efficient synthetic routes for this compound and its diverse analogues.

Reaction Mechanisms and Reactivity of Phenyl Thiocinnamate Systems

Nucleophilic Addition and Substitution Reactions involving Phenyl Thiocinnamate

The electronic structure of this compound features multiple electrophilic sites, primarily the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This makes it susceptible to attack by various nucleophiles.

Nucleophilic Acyl Substitution: The thioester group is a highly effective acylating agent. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution of the thiophenol moiety. This reactivity is exemplified by the reaction of aryl thiocinnamates with cyclic phosphonium (B103445) aza-ylids. Studies have shown that five- and six-membered cyclic phosphonium aza-ylids react with aryl thiocinnamates to yield acylated ylid products. pku.edu.cntandfonline.comupo.esnii.ac.jp This transformation proceeds via a nucleophilic attack of the ylid on the thioester carbonyl, followed by the elimination of the thiophenolate leaving group, a process analogous to the Aza-Wittig reaction. wikipedia.org

Conjugate Nucleophilic Addition: As an α,β-unsaturated carbonyl compound, this compound is also a candidate for nucleophilic conjugate addition (or 1,4-addition). In this type of reaction, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated (or reacted with another electrophile) to give the final product. While general for this class of compounds, specific studies detailing the conjugate addition of common nucleophiles to this compound are part of a broader class of reactions involving α,β-unsaturated systems.

Rearrangement Reactions of Thiocinnamate Derivatives

The thiocinnamate scaffold and its derivatives can undergo several types of molecular rearrangements, leading to the formation of new and often complex molecular architectures.

A notable rearrangement specific to thiocinnamate systems has been observed in S-phenacyl thiocinnamate, a derivative of this compound. Research has demonstrated that under the influence of a highly Lewis basic amidine-based organocatalyst, S-phenacyl thiocinnamate undergoes a rearrangement to form dihydrothiophene derivatives. researchgate.netnih.govacs.org This transformation is significant because it proceeds through a novel Dieckmann-like cyclization pathway, which differs from previously known thioester rearrangements. nih.govacs.org The reaction provides an efficient route to functionalized dihydrothiophenes.

Derivative Catalyst Product Pathway Reference
S-phenacyl thiocinnamate DHIP (amidine-based) Dihydrothiophene derivative Dieckmann-like cyclization researchgate.net, nih.gov

While direct skeletal rearrangements of the phenyl rings within this compound itself are not prominently documented, studies on related aromatic systems illustrate the types of transformations that can occur under specific conditions. These reactions are of fundamental interest as they involve the cleavage and reorganization of stable carbon-carbon bonds within an aromatic framework.

For instance, researchers have shown that substituted spiro[4.5]deca-tetraenes can undergo a novel and selective skeletal rearrangement when mediated by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), yielding indene (B144670) derivatives in high yields. pku.edu.cnrsc.orgpku.edu.cnresearchgate.net This process involves the sequential cleavage of both C–C and C–H bonds. pku.edu.cn

In a more fundamental example of aromatic ring transformation, the carbon skeleton of benzene (B151609) has been shown to undergo cleavage and rearrangement when treated with a trinuclear titanium polyhydride complex. nih.govresearchgate.net The reaction, which proceeds at room temperature, transforms the benzene ring into methylcyclopentenyl and subsequently into 2-methylpentenyl species, demonstrating that even the highly stable benzene ring can be rearranged under specific multimetallic catalytic conditions. nih.govriken.jpriken.jprepec.org These examples highlight potential, albeit extreme, pathways for the rearrangement of the aromatic moieties present in this compound.

Oxidative conditions can induce rearrangements in thioester-containing molecules. A Dess–Martin Periodinane (DMP) mediated oxidative rearrangement has been discovered for β-hydroxy thioesters, which are structurally related to potential precursors or derivatives of this compound. rsc.orgrsc.org The reaction proceeds through the oxidation of the β-hydroxy thioester to a β-keto thioester, which then undergoes further oxidation and rearrangement, extruding carbon dioxide to form an α-keto thioester. rsc.orgx-mol.com Notably, thioesters are more susceptible to this rearrangement compared to the corresponding oxygen esters or amides, highlighting a unique aspect of thioester reactivity. rsc.org This process provides an efficient method for preparing α-keto thioesters, which are valuable intermediates in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

Starting Material Reagent Key Intermediate Product Reference
β-Hydroxy thioester Dess–Martin Periodinane (DMP) Vicinal thioester tricarbonyl α-Keto thioester rsc.org, rsc.org

Carbon Skeletal Rearrangements within Aromatic Moieties in Related Systems

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insight into the reaction rates and mechanisms of transformations involving thioesters. While kinetic data specifically for this compound are sparse, studies on closely related compounds, such as aryl N-phenyl thiocarbamates, offer valuable comparisons.

Kinetic data for the aminolysis of Z-substituted aryl N-ethyl thiocarbamates with X-substituted benzylamines further support a concerted mechanism, characterized by a hydrogen-bonded, cyclic transition state. acs.orgacs.org

Table: Kinetic Data for the Aminolysis of Aryl N-Ethyl Thiocarbamates with Benzylamines in Acetonitrile at 30.0 °C
Substituent X (in Benzylamine) Substituent Z (in Thioester) k₂ (M⁻¹s⁻¹) kH/kD Reference
p-OCH₃ p-CH₃ 0.203 1.51 acs.org, acs.org
H p-CH₃ 0.505 1.57 acs.org, acs.org
p-Cl p-CH₃ 1.15 1.68 acs.org, acs.org
p-OCH₃ H 0.283 1.54 acs.org, acs.org
H H 0.701 1.60 acs.org, acs.org
p-Cl H 1.58 1.71 acs.org, acs.org
p-OCH₃ p-Cl 0.692 1.62 acs.org, acs.org
H p-Cl 1.70 1.68 acs.org, acs.org
p-Cl p-Cl 3.80 1.74 acs.org, acs.org

Studies on the kinetics of thioester hydrolysis and thiol-thioester exchange demonstrate that under many aqueous conditions, exchange reactions can effectively compete with hydrolysis. harvard.edu The exchange reaction is typically second-order, dependent on the concentrations of the thioester and the deprotonated thiol (thiolate). harvard.eduacs.org At neutral pH, the half-life for the hydrolysis of a model alkyl thioester can be on the order of months, whereas the half-life for thiol-thioester exchange can be on the order of hours, confirming that constructive covalent reactions can outpace hydrolysis. harvard.edu

Electrophilic Aromatic Substitution on the Phenyl Moiety

The this compound molecule contains two phenyl rings that could potentially undergo electrophilic aromatic substitution (EAS). These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common EAS reactions include nitration, halogenation, and sulfonation. libretexts.org

The regiochemical outcome of the substitution is controlled by the directing effect of the substituent already present on the ring. openstax.orgwikipedia.org Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as ortho-, para-directing or meta-directing. wikipedia.orgorganicchemistrytutor.com

Typical reagents for these substitutions include:

Nitration: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.orgmasterorganicchemistry.com

Sulfonation: Fuming sulfuric acid, which is a mixture of sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄), to generate HSO₃⁺ or use SO₃ as the electrophile. masterorganicchemistry.commakingmolecules.com This reaction is often reversible. pearson.com

Halogenation: A halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.org

Radical Reactions involving this compound Species

The radical reactivity of this compound is primarily characterized by photochemical reactions, including isomerization and cycloaddition, which proceed through radical intermediates. While direct studies on other radical additions are less common, the general principles of radical chemistry allow for predictions of its behavior.

Photochemical studies on derivatives such as p-hydroxycinnamic-thiophenyl ester reveal that upon UV irradiation, the molecule can undergo a trans-to-cis isomerization. nih.gov This process is often reversible, with visible light irradiation promoting the back reaction from the cis to the trans isomer, demonstrating a photocyclic behavior. nih.gov This isomerization is understood to proceed through an excited state, which can have significant diradical character, allowing for rotation around the central carbon-carbon double bond.

In the crystalline state, another significant photochemical pathway for cinnamate (B1238496) derivatives is the [2+2] topochemical photocyclodimerization. nih.govresearchgate.net This reaction is highly dependent on the packing of the molecules in the crystal lattice. For cinnamic acid esters, solid-state photodimerization typically yields syn head-to-tail (α-truxillate) dimers. researchgate.netosti.gov The reaction is initiated by the photoexcitation of a cinnamate molecule, which then reacts with a neighboring ground-state molecule. This process is believed to involve the formation of a biradical intermediate, which subsequently collapses to form the cyclobutane (B1203170) ring. The stereochemistry of the resulting dimer is dictated by the arrangement of the monomers in the crystal.

The photolysis of aromatic thioesters, such as S-phenyl thioformate, is known to generate thiyl radicals through the cleavage of the C-S bond. nih.gov In the case of S-phenyl thioformate, this leads to the formation of a thiophenoxy radical and a formyl radical. The thiophenoxy radical can then dimerize to form diphenyl disulfide as a major product. nih.gov By analogy, it is plausible that this compound could undergo similar C-S bond cleavage under certain photochemical conditions, generating a cinnamoyl radical and a thiophenoxy radical, although this pathway competes with reactions at the C=C double bond.

The addition of radicals to the double bond of this compound, while not extensively documented for this specific molecule, can be inferred from the well-established thiol-ene reaction. wikipedia.org In these reactions, a thiyl radical (R-S•) adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. wikipedia.org This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate the thiyl radical, propagating the chain reaction. wikipedia.org Given the presence of the electron-deficient double bond in the cinnamate moiety, it would be expected to be reactive towards nucleophilic radicals.

Reaction Type Initiation Key Intermediates Major Products Relevant Analogs
PhotoisomerizationUV IrradiationExcited state with diradical charactercis-Phenyl Thiocinnamatep-Hydroxycinnamic-thiophenyl ester nih.gov
[2+2] PhotocyclodimerizationUV Irradiation (solid state)BiradicalCyclobutane dimers (e.g., α-truxillate)Cinnamic acid esters researchgate.netosti.gov
Thiol-ene Addition (Predicted)Radical Initiator (e.g., AIBN), Light, or HeatThiyl radical, Carbon-centered radicalThioether adductsGeneral Alkenes wikipedia.orgnih.gov
C-S Bond Cleavage (Predicted)PhotolysisCinnamoyl radical, Thiophenoxy radicalDiphenyl disulfide (from thiophenoxy radical)S-Phenyl Thioformate nih.gov

This table summarizes known and predicted radical reactions involving this compound and its analogs.

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound is a critical aspect, particularly in cycloadditions and addition reactions to the α,β-unsaturated system.

In the context of the [2+2] photocyclodimerization mentioned previously, the stereochemical outcome is highly controlled by the crystal packing of the starting material. nih.gov The reaction is stereospecific, meaning the relative configuration of the reactants is preserved in the product. researchgate.net For instance, the photodimerization of cinnamic acid in the solid state can yield different stereoisomeric dimers (α-truxillic acid or β-truxinic acid) depending on the polymorphic form of the starting acid, which dictates the head-to-tail or head-to-head and syn or anti arrangement of the reacting molecules. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is another potential reaction for this compound, where it would act as a dienophile. While specific examples with this compound are not prominent, the stereochemistry of Diels-Alder reactions is well-understood. The reaction is concerted and stereospecific with respect to the dienophile; a trans-dienophile will give a product with a trans relationship between the substituents on the newly formed cyclohexane (B81311) ring, and a cis-dienophile will give a cis product. Furthermore, when reacting with cyclic dienes, two diastereomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital overlap.

Michael additions to S-aryl thiocinnamates, which are structurally very similar to this compound, have been studied and provide insight into the diastereoselectivity of nucleophilic additions to the double bond. researchgate.netresearchgate.net In the phase transfer catalyzed Michael addition of ethyl N-acetylaminocyanoacetate to S-aryl thiocinnamates, the reaction proceeds to form a 2-pyrrolidinone (B116388) derivative. researchgate.net While the reported diastereomeric excess was low, this demonstrates that the formation of new stereocenters at the α and β positions of the cinnamate backbone is feasible, and the stereochemical outcome is influenced by the reaction conditions and the nature of the S-aryl group. researchgate.netresearchgate.net In some cases of Michael additions to similar systems, the diastereoselectivity can be influenced by the potential for epimerization of the newly formed stereocenter alpha to the carbonyl group. nih.gov

Stereoselective aldol (B89426) reactions of S-phenyl thioesters with aldehydes have been achieved, affording syn β-hydroxy thioesters with high diastereoselectivity. unimi.it Although this reaction involves the thioester enolate rather than the double bond of the cinnamate, it highlights that the thioester functionality can be used to control stereochemistry in carbon-carbon bond-forming reactions.

Reaction Type Stereochemical Principle Potential Products/Outcomes Influencing Factors
[2+2] PhotocyclodimerizationTopochemical controlSpecific cyclobutane stereoisomers (e.g., α-truxillate, β-truxinic types)Crystal lattice packing nih.gov
Diels-Alder Reaction (Predicted)Concerted, stereospecific cycloadditioncis or trans adducts depending on dienophile geometry; endo/exo isomers with cyclic dienesGeometry of reactants, secondary orbital overlap
Michael AdditionFormation of two new stereocentersDiastereomeric addition productsCatalyst, solvent, S-aryl group, potential for epimerization researchgate.netresearchgate.netnih.gov
PhotoisomerizationRotation about C=C bond in excited statecis and trans isomersWavelength of light nih.gov

This table outlines the key stereochemical considerations for reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of Phenyl Thiocinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For phenyl thiocinnamate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for its structural confirmation.

¹H NMR Spectral Analysis of this compound and Analogues

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the vinyl group of the cinnamate (B1238496) moiety, and the phenyl group of the thioester. The aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The vinylic protons of the trans-cinnamate group are expected to show characteristic doublet signals with a large coupling constant (J), indicative of their trans relationship.

In analogous compounds like phenyl benzoate (B1203000), the aromatic protons are observed as multiplets in the range of δ 7.20-8.20 ppm. rsc.org For instance, in phenyl benzoate, the protons of the benzoate ring appear at δ 8.20 (dd, J = 8.2, 1.4 Hz, 2H), 7.61 (tt, J = 7.6, 1.4 Hz, 1H), and 7.49 (dd, J = 8.0, 7.6 Hz, 2H), while the protons of the phenyl group are observed at δ 7.41 (dd, J = 8.4, 7.5 Hz, 2H), 7.26 (tt, J = 7.5, 1.4 Hz, 1H), and 7.20-7.22 (m, 2H). rsc.org The study of related thiophene (B33073) analogues, such as phenyl thiophene-2-carboxylate, also provides valuable comparative data, showing signals at δ 7.97 (dd, J = 3.7, 1.4 Hz, 1H), 7.63 (dd, J = 5.0, 1.4 Hz, 1H), 7.38-7.43 (m, 2H), and 7.25 (t, J = 7.8 Hz, 1H). rsc.org

The analysis of N-acylated THIQ3CA esters, which are conformational isomers, has shown that at room temperature, two sets of proton signals can be observed, indicating the presence of both trans- and cis-isomers. researchgate.net This phenomenon of observing distinct signals for different conformers can also be relevant in the detailed analysis of this compound and its derivatives. researchgate.net

¹³C NMR Spectral Analysis of this compound and Analogues

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom. The carbonyl carbon of the thioester group is expected to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm, which is distinct from the carbonyl carbon of a regular ester (around δ 160-170 ppm). The aromatic and vinylic carbons will also exhibit signals in their respective characteristic regions.

For comparison, the ¹³C NMR spectrum of phenyl benzoate shows the carbonyl carbon at δ 165.1 ppm. rsc.org The aromatic carbons of the benzoate and phenyl groups resonate at δ 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, and 121.6 ppm. rsc.org In phenyl thiophene-2-carboxylate, the carbonyl carbon appears at δ 159.1 ppm. rsc.org The analysis of various phenyl carboxylate derivatives shows a range for the carbonyl carbon from δ 163.9 to 169.9 ppm. rsc.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. For example, in a series of substituted pyridines and quinolines, the carbon chemical shifts vary depending on the nature and position of the substituent. rsc.org This sensitivity is a powerful aspect of ¹³C NMR in confirming the structure of complex molecules like this compound.

Compound Name¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Phenyl Benzoate 8.20 (dd, J = 8.2, 1.4 Hz, 2H), 7.61 (tt, J = 7.6, 1.4 Hz, 1H), 7.49 (dd, J = 8.0, 7.6 Hz, 2H), 7.41 (dd, J = 8.4, 7.5 Hz, 2H), 7.26 (tt, J = 7.5, 1.4 Hz, 1H), 7.20-7.22 (m, 2H) rsc.org165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6 rsc.org
Phenyl Thiophene-2-carboxylate 7.97 (dd, J = 3.7, 1.4 Hz, 1H), 7.63 (dd, J = 5.0, 1.4 Hz, 1H), 7.38-7.43 (m, 2H), 7.25 (t, J = 7.8 Hz, 1H) rsc.org159.1, 149.7, 129.4, 126.1, 120.9 rsc.org
Methyl 4-methoxybenzoate 8.00 (d, J = 9.0 Hz, 2H), 6.92 (d, J = 9.0 Hz, 2H), 3.89 (s, 3H), 3.86 (s, 3H) rsc.org167.0, 163.5, 131.6, 122.6, 113.6, 55.4, 51.8 rsc.org
2-Phenylquinoline 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H) rsc.org157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.31, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0 rsc.org

Advanced NMR Techniques for this compound Structural Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced NMR techniques are employed. numberanalytics.com These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. numberanalytics.com It is instrumental in tracing the connectivity of the vinylic and aromatic protons in this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing one-bond C-H connectivity. numberanalytics.com This is crucial for assigning the signals of the CH groups in the phenyl and cinnamate moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). numberanalytics.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenylthio group to the cinnamate backbone via the carbonyl carbon. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can be used to determine the spatial proximity of protons, which can help in confirming the stereochemistry, such as the trans configuration of the double bond in the cinnamate part. researchgate.net

The application of these techniques provides a comprehensive and unambiguous structural elucidation of this compound. numberanalytics.comnptel.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The chromophore of this compound, which includes the conjugated system of the phenyl ring, the double bond, and the thioester group, is expected to absorb in the UV region. libretexts.org The presence of conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (bathochromic shift). lkouniv.ac.in

The principal electronic transitions are typically π → π* transitions, which are characteristic of conjugated systems and are generally intense. mvpsvktcollege.ac.in The thioester group might also exhibit n → π* transitions, which are usually weaker in intensity. msu.edu

For a related compound, methyl α-phenyl-trans-thiocinnamate, UV-vis data shows absorption maxima (λmax) at 477 nm and 311 nm. kyoto-u.ac.jp The absorption at longer wavelengths is indicative of an extended conjugated system. The UV-Vis spectrum of a pyrazoline derivative, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, shows a λmax at 301 nm in dichloromethane. Theoretical calculations on this molecule indicated a bathochromic (red) shift in more polar solvents. The study of thiocinnamate ligands on gold nanoparticles has also demonstrated their strong UV-Vis absorbance. researchgate.net

Compound/SystemSolvent/Mediumλmax (nm)Notes
Methyl α-phenyl-trans-thiocinnamate DMF477, 311 kyoto-u.ac.jpExtended conjugation leads to absorption at longer wavelengths. kyoto-u.ac.jp
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone Dichloromethane301 Theoretical studies predict a bathochromic shift with increasing solvent polarity.
Thiocinnamate ligands on Au Nanoprisms Solid StateTunableThe LSPR peak wavelength is tunable by ~150 nm depending on the ligand's surface dipole moment. researchgate.net
Magnesium(II) octaaminoporphyrazine with methyl(2-thiophenylmethylene) substituents Dichloromethane-Spectroelectrochemical tests show significant changes in the UV-vis spectrum at an applied potential of 0.6 V, indicating the formation of cationic species. mdpi.com

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: The carbonyl stretching vibration of the thioester group is a very strong and sharp band, typically appearing in the range of 1670-1630 cm⁻¹. This is at a lower frequency compared to the C=O stretch of a regular ester (1750-1735 cm⁻¹) due to the reduced double bond character of the C=O bond in thioesters. The conjugation with the C=C double bond further lowers this frequency. vscht.cz

C=C Stretch: The stretching vibration of the alkene C=C bond in the cinnamate moiety will appear around 1640-1600 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl rings will also be observed in the 1600-1450 cm⁻¹ region. vscht.cz

C-H Bending: The out-of-plane C-H bending vibrations of the trans-disubstituted alkene are typically strong and appear in the region of 980-960 cm⁻¹. The C-H bending vibrations of the substituted phenyl rings will also give characteristic signals. libretexts.org

C-O and C-S Stretches: The C-O and C-S stretching vibrations are expected in the fingerprint region of the spectrum.

For comparison, the IR spectrum of phenyl 4-formylbenzoate (B8722198) shows a strong C=O stretching band at 1733.9 cm⁻¹. rsc.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the conjugated system in this compound are expected to give strong signals in the Raman spectrum due to the change in polarizability during these vibrations. The phenyl ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are also typically strong in Raman spectra. mdpi.com In phenylacetylene (B144264), a related compound with a phenyl group and a triple bond, the C≡C stretch is a prominent feature in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) for this compound Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic pathways:

Cleavage of the Thioester Bond: A common fragmentation pathway would be the cleavage of the C-S bond or the S-phenyl bond. This would lead to the formation of ions corresponding to the cinnamoyl cation (C₆H₅CH=CHCO⁺) and the phenylthiolate radical or cation.

Loss of CO: The cinnamoyl cation could further fragment by losing a molecule of carbon monoxide (CO) to form the styryl cation (C₆H₅CH=CH⁺).

Fragmentation of the Phenyl Rings: The phenyl groups themselves can undergo characteristic fragmentations.

In the mass spectrum of a related compound, methyl α-phenyl-trans-thiocinnamate, the molecular ion (M⁺) was observed at m/z 224. kyoto-u.ac.jp For phenyl 4-formylbenzoate, the molecular ion peak [M]⁺ was observed at m/z 224 (100%), with [M+1]⁺ at m/z 225 (15%) and [M+2]⁺ at m/z 226 (1.1%). rsc.org

Theoretical and Computational Studies on Phenyl Thiocinnamate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. researchgate.net These computational approaches have been widely applied to understand the structure, reactivity, and spectroscopic characteristics of various organic molecules. researchgate.netresearchgate.net

Electronic Structure Analysis of Phenyl Thiocinnamate

DFT calculations are instrumental in elucidating the electronic structure of molecules like this compound. nih.govnih.gov By solving the Schrödinger equation for a given system, DFT can determine the distribution of electrons within the molecule, providing a detailed picture of its chemical bonding and reactivity.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For thiocinnamate-related systems, the nature of the atoms, such as the presence of sulfur, can significantly influence the character of these frontier orbitals. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers further insights into charge delocalization and hyperconjugative interactions within the molecule. nih.gov This analysis can reveal the stabilizing effects of electron delocalization from donor (bonding) to acceptor (antibonding) orbitals. In sulfur-containing compounds, the strong acceptor ability of S-H or S-C σ* orbitals can play a significant role in molecular recognition and interactions. researchgate.net

The distribution of electrostatic potential (ESP) on the molecular surface can also be mapped using DFT. orientjchem.org This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is valuable for predicting intermolecular interactions. ekb.eg

Table 1: Key Parameters from Electronic Structure Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability.
NBO Analysis Analyzes charge delocalization and orbital interactions.Reveals stabilizing hyperconjugative interactions.
ESP Map Visualizes the electrostatic potential on the molecular surface.Identifies sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters for this compound

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov This includes vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimizations. nih.gov These theoretical frequencies, when appropriately scaled, often show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. nih.govorientjchem.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The theoretical and experimental NMR data correlation helps in the structural elucidation of the molecule in solution. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This can help in understanding the electronic transitions occurring within the this compound molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted ParameterTypical DFT Functional/Basis Set
FT-IR/Raman Vibrational Frequencies (cm⁻¹)B3LYP/6-311++G(d,p)
¹H & ¹³C NMR Chemical Shifts (ppm)GIAO/B3LYP/6-311++G(d,p)
UV-Vis Excitation Energies (nm)TD-DFT/CAM-B3LYP/6-311++G(d,p)

Reaction Pathway and Transition State Calculations for this compound Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. e3s-conferences.org By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. beilstein-journals.org

DFT calculations are frequently used to locate the geometry of transition states and calculate their energies. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. beilstein-journals.org This information is invaluable for understanding reaction feasibility and selectivity. e3s-conferences.org For instance, in addition reactions to thiocinnamates, calculations can help elucidate the stereoselectivity of the process. researchgate.net

These computational studies can explore various possible reaction pathways, helping to determine the most likely mechanism. researchgate.net This is particularly useful for complex reactions or for predicting the outcome of new, untested reactions, thereby guiding synthetic efforts. nih.gov

Molecular Dynamics Simulations and Force Field Development for Thiocinnamate Systems

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. wikipedia.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. wikipedia.org

A crucial component of MD simulations is the force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. wikipedia.org Force fields are typically developed to be compatible with larger systems, such as proteins or nucleic acids, and include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). ambermd.org

For novel molecules like this compound, specific force field parameters may need to be developed. This often involves using quantum chemical calculations to derive parameters, such as partial atomic charges, that accurately represent the molecule's properties. wustl.edu The General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) are examples of widely used force fields for small organic molecules. ambermd.orguiuc.edu More recently, machine learning force fields (MLFFs) are emerging as a way to achieve near-quantum accuracy with the efficiency of classical methods. quantistry.com

MD simulations of this compound, either in a solvent or interacting with other molecules, can provide insights into its conformational dynamics, solvation properties, and how it might bind to a biological target. mdpi.com

Correlation of Theoretical Predictions with Experimental Observations for this compound

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. researchgate.net The agreement between calculated and observed properties provides confidence in the computational models and allows for a more profound understanding of the system under study. arxiv.org

For this compound, this would involve comparing:

Calculated vs. Experimental Spectra: The predicted vibrational frequencies, NMR chemical shifts, and UV-Vis absorption maxima from DFT and TD-DFT calculations can be directly compared to experimentally measured spectra. A strong correlation validates the computed molecular structure and electronic properties. researchgate.netorientjchem.org

Calculated vs. Experimental Geometries: For crystalline samples, the optimized molecular geometry from DFT calculations can be compared to the structure determined by X-ray crystallography. nih.gov

Predicted vs. Observed Reactivity: The reaction pathways and activation energies calculated for transformations of this compound can be correlated with experimentally observed reaction outcomes, product ratios, and reaction kinetics.

Discrepancies between theoretical predictions and experimental observations can also be highly informative, often pointing to environmental effects (like solvent interactions) not fully captured in the calculations or the need for more sophisticated theoretical models. nih.govnih.gov This iterative process of prediction, experimentation, and refinement is a powerful paradigm in modern chemical research.

Ligand Design Principles Derived from Computational Models for this compound Ligands

While direct and extensive computational studies focusing exclusively on deriving ligand design principles from this compound are not widely documented in peer-reviewed literature, its role as a key intermediate in the synthesis of pharmacologically active agents provides a basis for discussing the application of computational models. google.comgoogle.com this compound serves as a foundational scaffold, and principles of computational chemistry can be applied to guide the design of novel ligands based on its structure. wikipedia.org These computational methods are instrumental in predicting how modifications to the this compound core can influence binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov

The primary approach involves using the this compound structure as a starting point for developing more complex molecules. For instance, it has been utilized in the synthesis of meta-guanidine, urea, and thiourea (B124793) derivatives designed as antagonists for integrin receptors, such as αvβ3. google.comgoogle.com Integrins are cell surface glycoproteins that mediate crucial cell adhesion processes involved in conditions like osteoporosis, tumor metastasis, and angiogenesis. google.comgoogle.com

Computational ligand design in this context can be broken down into several key strategies:

Structure-Based Ligand Design (SBLD): If the three-dimensional structure of the target receptor (e.g., an integrin) is known, SBLD methods like molecular docking can be used. In this approach, virtual libraries of compounds derived from the this compound scaffold would be docked into the receptor's binding site. The goal is to predict the binding conformation and estimate the binding affinity. This allows for the rational design of modifications to the this compound structure to enhance interactions with key amino acid residues in the binding pocket.

Ligand-Based Ligand Design (LBLD): In the absence of a known receptor structure, LBLD methods are employed. These rely on the knowledge of other molecules that bind to the target of interest. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. A QSAR model could be developed for a series of this compound derivatives to correlate their structural features with their biological activity, guiding the design of more potent compounds.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of this compound and its derivatives. researchgate.netresearchgate.net These calculations can provide insights into molecular reactivity, stability, and the nature of intermolecular interactions, which are crucial for effective ligand design.

The application of these computational principles allows for a more focused and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new therapeutic agents. nih.gov

Research Findings and Data

Detailed computational studies specifically on this compound are sparse, but research on related thiocinnamates and its documented use as a synthetic intermediate provide valuable data.

Spectroscopic Data for S-Phenyl Thiocinnamate

The characterization of S-Phenyl Thiocinnamate is a prerequisite for any computational modeling, providing the foundational structural information.

Property Value
Physical State Semi-solid
IR (Neat, cm⁻¹) 670, 895, 1605, 1680, 2900, 3029
¹H NMR (CDCl₃, 300 MHz) δ 7.21 (s, 5H, Ar-H)

Table compiled from data found in a study on thio-ester synthesis. researchgate.net

Potential Computational Methods for this compound-Based Ligand Design

The following table outlines how standard computational methods could be applied to design ligands using this compound as a scaffold.

Computational Method Application to this compound Ligand Design Potential Outcome
Molecular Docking Docking this compound derivatives into the binding site of a target protein (e.g., integrin αvβ3). google.comgoogle.comPrediction of binding modes and affinities; identification of key intermolecular interactions to guide structural modifications.
QSAR Developing a mathematical relationship between the structural properties of a series of this compound analogs and their biological activity.A predictive model to estimate the activity of newly designed compounds, prioritizing synthesis of the most promising candidates.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features in this compound derivatives that are responsible for their biological activity.A 3D template for searching compound databases to find novel, structurally diverse molecules with the potential for similar activity.
Density Functional Theory (DFT) Calculating electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution for this compound and its derivatives. researchgate.netresearchgate.netInsight into the molecule's reactivity, stability, and non-covalent interaction capabilities, aiding in the refinement of ligand-receptor binding.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a this compound-based ligand within the receptor's binding site over time.Understanding the stability of the ligand-receptor complex, the role of solvent, and conformational changes that may occur upon binding.

Applications of Phenyl Thiocinnamate in Organic Synthesis

Phenyl Thiocinnamate as a Synthon for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.comchalmers.se While this compound possesses reactive sites conducive to C-C bond formation, such as the α,β-unsaturated system ideal for conjugate additions, specific and detailed research findings on its direct use as a synthon for this purpose are not extensively documented in the surveyed literature. In principle, the electron-withdrawing nature of the thioester group activates the double bond for Michael addition reactions, where a nucleophile adds to the β-carbon, thus forming a new C-C bond. However, dedicated studies detailing this specific application for this compound are limited.

This compound as a Reagent in Heterocyclic Compound Synthesis

Role of this compound in Ester and Thioester Chemistry

Thioesters are recognized as vital intermediates in both biochemical and synthetic chemical processes. researchgate.netresearchgate.net They are generally more reactive acylating agents than their oxygen-based ester counterparts, a property that stems from the weaker carbon-sulfur bond and the better leaving group ability of the thiolate anion. rsc.org

The chemistry of this compound is representative of this class of compounds. It can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the thiophenolate group. This reactivity makes it a useful acyl transfer agent for the synthesis of other esters, amides, and carboxylic acid derivatives.

Research has demonstrated the conversion of esters to thioesters under mild, transition-metal-free conditions, highlighting the fundamental reactivity of these functional groups. rsc.org For example, the reaction of phenyl benzoate (B1203000) with various thiols can yield the corresponding thioesters. rsc.org Conversely, the hydrolysis of thioesters is a key reaction. Studies on analogous phenyl thioesters have been conducted to determine their rates of hydrolysis, which is a critical aspect of their stability and reactivity profile. nih.gov Phenyl α-selenoesters have been shown to react faster than phenyl α-thioesters in native chemical ligation, a crucial reaction in protein synthesis, underscoring the subtle but significant reactivity differences between sulfur and selenium analogs. nih.gov

Table 1: General Reactivity of Thioesters

Reaction Type Description Potential Product from this compound
Hydrolysis Reaction with water to produce a carboxylic acid and a thiol. Cinnamic acid and Thiophenol
Aminolysis Reaction with an amine to form an amide. Cinnamide derivative
Alcoholysis Reaction with an alcohol to form an ester. Cinnamate (B1238496) ester

| Reduction | Reduction of the thioester to an aldehyde or alcohol. | Cinnamaldehyde or Cinnamyl alcohol |

This table represents the general, expected reactivity of thioesters like this compound based on established principles of organic chemistry.

This compound in Stereoselective and Chemoselective Transformations

Stereoselective and chemoselective reactions are crucial for the efficient synthesis of complex molecules, as they allow for the control of stereochemistry and the selective reaction of one functional group in the presence of others. youtube.commasterorganicchemistry.com

Chemoselectivity : In a molecule like this compound, which contains a C=C double bond, a thioester carbonyl group, and aromatic rings, chemoselectivity is paramount. For example, a reducing agent might selectively reduce the carbonyl group over the C=C double bond, or vice-versa. While general principles of chemoselectivity apply researchgate.net, specific, published research detailing the chemoselective transformations of this compound itself is sparse.

Stereoselectivity : The carbon-carbon double bond in this compound is a site where stereoselectivity can be important. For instance, addition reactions across the double bond could potentially create one or two new stereocenters. Reactions that favor the formation of one stereoisomer over another are considered stereoselective. khanacademy.org While reactions like the hetero-Diels-Alder reaction of related thiochalcones have been shown to proceed with high stereoselectivity mdpi.com, dedicated studies on the stereoselective reactions of this compound are not widely reported.

C-H Functionalization Strategies Utilizing this compound Motifs

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.govrsc.org This approach can be applied to aromatic rings, such as the phenyl groups within this compound. Research into the C-H functionalization of cinnamate derivatives is an active field. nih.govrsc.orgbeilstein-journals.org For example, methods have been developed for the palladium-catalyzed meta-C-H activation of α-substituted cinnamates using a nitrile directing group. nih.govrsc.org Similarly, ether-directed C-H olefination has been used to synthesize novel cinnamate derivatives. nih.gov

While these strategies have been applied to cinnamic acid and its ester derivatives, specific examples utilizing this compound as the substrate are not prominently featured in the reviewed literature. The principles, however, suggest that the phenyl rings on the cinnamate or thiophenol portion of the molecule could be targets for such functionalization, provided suitable catalytic systems are employed.

This compound as Ligand Scaffolds for Catalysis

Ligands are essential components of transition-metal catalysts, influencing their reactivity, selectivity, and stability. The design and synthesis of novel ligand scaffolds is a key area of research. mdpi.commdpi.comnih.gov

A ligand scaffold requires one or more donor atoms (like N, P, S, O) capable of coordinating to a metal center. While this compound itself is not typically used directly as a ligand, its structural components could be modified to create one. The sulfur atom of the thioester is a potential donor atom. Furthermore, the aromatic rings could be functionalized with other coordinating groups to create multidentate ligands.

Research has explored the synthesis of ligands from hydroxy thiocinnamate derivatives scholaris.ca and the use of related scaffolds in catalysis. researchgate.net However, a systematic methodology for designing and synthesizing a broad class of ligands directly derived from this compound is not yet established in the available literature. The development of such ligands would involve synthetic transformations to incorporate additional donor atoms and to optimize the steric and electronic properties of the resulting molecule for specific catalytic applications.

Ligand Effects on Catalytic Activity and Selectivity (e.g., Steric and Electronic Effects)

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinated to the metal center. nih.gov These ligands, through their steric and electronic properties, can modulate the catalyst's reactivity, selectivity, and stability. nih.govnih.gov

Steric Effects: The size and spatial arrangement of a ligand can dictate the accessibility of the metal center to the substrate. nih.gov Bulky ligands can create a more sterically hindered environment around the metal, which can be advantageous in controlling selectivity. For instance, in certain reactions, sterically demanding ligands can favor the formation of one stereoisomer over another by influencing the orientation of the substrate as it approaches the catalytic site. nih.gov The steric hindrance can also prevent catalyst deactivation pathways, thereby prolonging the catalyst's lifetime. nih.gov

Electronic Effects: The electronic properties of a ligand, specifically its ability to donate or withdraw electron density from the metal center, play a crucial role in catalysis. libretexts.org Electron-donating ligands increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps, a key process in many catalytic cycles. rsc.org Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate. nih.gov The electronic nature of the ligand can influence not only the rate of reaction but also the stability of catalytic intermediates. libretexts.orgwikipedia.org

The interplay between steric and electronic effects is often complex and interdependent. The optimal ligand for a specific transformation is typically a result of a fine balance between these two factors to achieve high catalytic activity and selectivity. nih.gov

Table 1: Influence of Ligand Properties on Catalysis
Ligand PropertyEffect on Metal CenterImpact on Catalytic ProcessExample Scenario
Steric Hindrance (Bulkiness)Controls access of substrates to the metal. nih.govInfluences stereoselectivity and can prevent catalyst deactivation. nih.govnih.govA bulky phosphine (B1218219) ligand favoring the formation of a single enantiomer in an asymmetric hydrogenation reaction.
Electron-Donating GroupsIncreases electron density on the metal.Can enhance the rate of oxidative addition. rsc.orgUse of an electron-rich phosphine ligand to accelerate a cross-coupling reaction. rsc.org
Electron-Withdrawing GroupsDecreases electron density on the metal, making it more electrophilic.Can facilitate nucleophilic attack on a coordinated substrate. nih.govA ligand with fluoro substituents promoting the addition of a nucleophile to a metal-activated alkyne.

Applications in Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. princeton.edunih.gov Palladium, in particular, has emerged as a remarkably versatile catalyst for a wide array of transformations. orgsyn.orglibretexts.org

This compound and related thioester compounds can participate in palladium-catalyzed reactions. For example, palladium catalysts have been employed for the thiocarbonylation of internal alkynes, representing a significant advancement in this area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, have become indispensable tools for the synthesis of complex organic molecules. libretexts.orgorganic-chemistry.orglibretexts.org These reactions typically involve an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The ligands coordinated to the palladium center are critical for the success of these coupling reactions. nih.gov They can influence the rate and efficiency of each elementary step in the catalytic cycle. For instance, in the context of palladium-catalyzed C-H functionalization, ligands can accelerate the reaction, broaden the substrate scope, and improve yields. nih.gov The development of new and effective ligands continues to be a major focus in the field of transition metal catalysis. rsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions
Reaction NameBond FormedKey ReactantsGeneral Significance
Suzuki-Miyaura CouplingC-COrganoboron compound and an organic halide. libretexts.orgFormation of biaryls, styrenes, and conjugated dienes. libretexts.org
Heck ReactionC-CAn alkene and an aryl or vinyl halide. organic-chemistry.orgSynthesis of substituted alkenes. organic-chemistry.org
Stille CouplingC-COrganotin compound and an organic halide. libretexts.orgFormation of a wide range of C-C bonds with good functional group tolerance. libretexts.org
Buchwald-Hartwig AminationC-NAn amine and an aryl halide or triflate. orgsyn.orgSynthesis of aryl amines. orgsyn.org

Organocatalytic Applications of Thiocinnamate Ligands

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com These catalysts offer several advantages, including low toxicity, stability to air and moisture, and the ability to promote a wide range of transformations. researchgate.netmdpi.com

Thiocinnamate derivatives and related thioesters have found applications in the realm of organocatalysis. For instance, the rearrangement of S-phenacyl thiocinnamate and similar thioesters to dihydrothiophene derivatives can be promoted by an amidine-based organocatalyst. researchgate.net This transformation proceeds through a novel Dieckmann-like cyclization pathway. researchgate.net

Furthermore, α,β-unsaturated acyl ammonium (B1175870) species, which can be generated from derivatives of α,β-unsaturated carboxylic acids, are versatile intermediates in organocatalysis. researchgate.net These intermediates can participate in various reactions, including Michael additions and cycloadditions, often with high stereochemical control when chiral Lewis base catalysts are employed. researchgate.net Thiourea-based organocatalysts are another important class of catalysts that operate through hydrogen bonding interactions to activate substrates. rsc.org They have been successfully applied in a variety of asymmetric transformations. nih.gov

Table 3: Classes of Organocatalysts and their Activation Modes
Organocatalyst ClassActivation ModeTypical Reactions
Amines (e.g., Proline)Enamine or Iminium ion formation. wikipedia.orgAldol (B89426) reactions, Mannich reactions, Michael additions. sigmaaldrich.com
ThioureasHydrogen bonding activation of electrophiles. rsc.orgMichael additions, Diels-Alder reactions, Friedel-Crafts reactions. rsc.org
Phosphoric AcidsBrønsted acid catalysis, hydrogen bonding.Asymmetric additions to imines, cycloadditions.
N-Heterocyclic Carbenes (NHCs)Umpolung (reversal of polarity) of aldehydes. organic-chemistry.orgBenzoin condensation, Stetter reaction. organic-chemistry.org

Phenyl Thiocinnamate in Polymer Chemistry Research

Incorporation of Phenyl Thiocinnamate into Polymeric Architectures

The integration of this compound units into polymer backbones is a subject of interest for creating materials with specific optical, thermal, and chemical properties. While direct polymerization of this compound itself is a specialized topic, the incorporation of its structural analogues, such as cinnamic acid derivatives and thioester-containing monomers, is well-documented. nih.govnih.gov Cinnamic monomers, which are derived from naturally occurring phenylpropanoids, can be copolymerized with common vinyl monomers like methyl acrylate (B77674) and styrene (B11656). nih.gov Despite having low monomer reactivity ratios, they are successfully incorporated into copolymer chains. nih.gov This incorporation significantly influences the properties of the resulting polymer, for instance, by increasing the glass transition temperature due to the rigid 1,2-disubstituted structure of the cinnamate (B1238496) unit. nih.gov

Furthermore, methods for the precise placement of thioester bonds into polymer chains have been developed, highlighting the feasibility of creating complex, sequence-controlled polymers. nih.gov Step-growth polymerization involving monomers that can form thioester linkages allows for the synthesis of polymers with ABAC-type repeating units, where the thioester group is precisely positioned within the chain. nih.gov This level of control over the macromolecular architecture is crucial for tuning the final properties of the material, such as degradability and thermal performance. nih.gov The anionic polymerization of phenyl-substituted dienes, such as 1-phenyl isoprene (B109036) and 4-phenyl isoprene, also demonstrates the successful incorporation of phenyl-containing units into polymer chains, yielding materials with controlled molecular weights and narrow dispersities. rsc.org

Polymerization Mechanisms involving Thiocinnamate Monomers

The polymerization of thiocinnamate monomers can be achieved through several advanced polymerization mechanisms. The choice of mechanism dictates the level of control over the polymer's molecular weight, dispersity, and architecture.

Controlled radical polymerization (CRP) techniques are highly effective for monomers like thiocinnamates. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT is particularly well-suited for thiocinnamate derivatives because it employs thiocarbonylthio compounds as chain-transfer agents (CTAs) to mediate the polymerization. wikipedia.org This process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org The "Z" group in the RAFT agent (R-S-C(=S)Z) is crucial for stabilizing the intermediate radical, a role that the phenyl group in a thiocinnamate-derived CTA could fulfill. nih.gov Research on the copolymerization of cinnamic derivatives with monomers like N-isopropylacrylamide via RAFT has successfully produced thermoresponsive copolymers. nih.gov

Atom Transfer Radical Polymerization (ATRP) : ATRP utilizes a transition metal catalyst (e.g., copper, ruthenium) to establish a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.org This method has been used for the polymerization of cinnamic monomers. nih.gov For instance, ruthenium-catalyzed living radical polymerization has yielded copolymers of methyl cinnamate with controlled molecular weights and narrow molecular weight distributions. nih.gov

Anionic polymerization is a living polymerization technique suitable for monomers with electron-withdrawing groups. uni-bayreuth.de Phenyl-containing monomers, such as phenylacetylenes and phenyl-substituted dienes, have been effectively polymerized using anionic initiators like n-butyllithium. rsc.orgmdpi.com The phenyl group can stabilize the propagating carbanion. In the case of a this compound analogue, the electron-withdrawing nature of the thioester group, combined with the phenyl substituent, would likely make it susceptible to anionic polymerization. mdpi.com Studies on the anionic polymerization of 1-phenyl isoprene (1PhI) and 4-phenyl isoprene (4PhI) have shown that well-defined polymers with molecular weights up to 48.8 kg mol⁻¹ and narrow dispersities (Đ ≤ 1.13) can be achieved. rsc.org The copolymerization of these phenyl-substituted dienes with monomers like isoprene and styrene has also been explored, leading to random or gradient copolymers depending on the comonomer. rsc.org

Organocatalysis has emerged as a powerful, metal-free alternative for polymerization. d-nb.info For thioester-containing monomers, organocatalytic ring-opening polymerization (ROP) of thiolactones (cyclic thioesters) is a relevant analogue. researchgate.net Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) have been shown to effectively polymerize functional β-lactones, with the mechanism depending on the specific organobase used. rsc.org Similarly, H-bonding organocatalysts, like a thiourea (B124793) in combination with a base, are effective for the ROP of ε-thiocaprolactone. researchgate.net These findings suggest that similar organocatalytic systems could be adapted for polymerizing monomers with thiocinnamate structures, potentially through a vinyl polymerization or a ring-opening mechanism if a cyclic variant were synthesized.

Transition metal catalysts are pivotal in many polymerization reactions, including those involving phenyl- and ester-functionalized monomers.

Ziegler-Natta Catalysis : While classic Ziegler-Natta catalysts are primarily used for non-polar α-olefins, modern late-transition-metal catalysts (e.g., based on iron, cobalt, nickel) have expanded the scope to include more functional monomers. libretexts.orgmdpi.com

Rhodium-Catalyzed Polymerization : Rhodium-based catalysts are particularly effective for the polymerization of phenylacetylene (B144264) derivatives, producing highly stereoregular polymers with a cis-transoidal configuration and very high molar mass. unizar.es Given the structural similarity, these catalysts are promising candidates for the polymerization of this compound.

ATRP : As mentioned previously, ATRP is a transition-metal-catalyzed process. wikipedia.org The use of ruthenium catalysts for the controlled polymerization of methyl cinnamate provides a direct example of this approach being applied to a close analogue of this compound. nih.gov Iron-based catalysts have also been used in reverse ATRP systems for polymerizing monomers like methyl methacrylate. itu.edu.tr

Table 1: Overview of Polymerization Mechanisms for Thiocinnamate and Analogue Monomers

Polymerization Mechanism Monomer Type / Analogue Catalyst / Initiator System Key Findings & Control
Controlled Radical Polymerization
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Cinnamic Acid Derivatives, N-isopropyl cinnamide nih.gov Thiocarbonylthio CTA (e.g., CDP), AIBN wikipedia.orgrsc.org Controlled molecular weight and low dispersity; synthesis of thermoresponsive copolymers. nih.gov
Atom Transfer Radical Polymerization (ATRP) Methyl Cinnamate nih.gov Ruthenium-based catalyst nih.gov Controlled molecular weights and narrow molecular weight distributions. nih.gov
Anionic Polymerization Phenyl-substituted Isoprenes, Phenylacetylenes rsc.orgmdpi.com n-Butyllithium (n-BuLi) mdpi.com Synthesis of linear polymers with narrow dispersities; formation of random or gradient copolymers. rsc.org
Organocatalytic Polymerization ε-Thiocaprolactone (Thiolactone) researchgate.net Thiourea/Base, TBD, DBU researchgate.netrsc.org Effective metal-free polymerization; mechanism dependent on catalyst choice (nucleophilic vs. H-bonding). researchgate.netrsc.org
Transition Metal Catalyzed Polymerization Phenylacetylenes, Methyl Cinnamate nih.govunizar.es Rhodium(I) complexes, Ruthenium catalysts nih.govunizar.es High stereoregularity (cis-transoidal for polyacetylenes); living polymerization characteristics. nih.govunizar.es

This table is generated based on research findings for analogous monomer systems.

Organocatalytic Polymerization Utilizing Thiocinnamate Structures

Synthesis of Functional Polymers and Copolymers Containing this compound Units

The incorporation of this compound or its derivatives into polymers is a strategy to create functional materials with novel properties. mpg.de By selecting appropriate comonomers and polymerization techniques, a wide range of functional polymers and copolymers can be designed.

The synthesis of copolymers containing cinnamic acid derivatives has been shown to produce materials with tunable thermoresponsivity. For example, copolymers of N-isopropylacrylamide (NIPAM) and N-isopropyl cinnamide (CNIPAm) prepared via RAFT polymerization exhibit a lower critical solution temperature (LCST) that can be adjusted by altering the comonomer composition. nih.gov

Furthermore, the precise incorporation of thioester bonds via step-growth polymerization of cyclic thioanhydrides, diacrylates, and diols enables the synthesis of a library of polymers with widely tunable performance characteristics. nih.gov These materials can range from thermoplastics to elastomers, with glass-transition temperatures from -36 °C to 72 °C and melting temperatures from 43 °C to 133 °C. nih.gov The presence of the thioester bond also imparts degradability, a desirable feature for many applications. nih.gov

Post-polymerization modification is another powerful strategy. A polymer backbone containing reactive units can be modified to introduce functionality. researchgate.net For instance, copolymers with redox-active phthalimide (B116566) ester units can undergo a post-polymerization modification to unveil olefin repeat units, allowing for the creation of statistical olefin-acrylate copolymers with previously inaccessible comonomer distributions. rsc.org A similar strategy could be envisioned for polymers containing this compound units, where the thioester linkage could be targeted for specific chemical transformations to alter the polymer's properties after its initial synthesis.

Table 2: Examples of Functional Polymers from Cinnamate and Thioester Monomers

Polymer/Copolymer System Synthesis Method Resulting Functionality / Property Research Focus
Poly(NIPAM-co-CNIPAm) nih.gov RAFT Polymerization Thermoresponsivity (Tunable LCST) Smart materials, sensors
Sequence-controlled Poly(thioester-ester)s nih.gov Step-growth Polymerization Tunable Tg (-36 to 72 °C), Tm (43 to 133 °C), Degradability Thermoplastics, elastomers, degradable materials
Olefin-Acrylate Copolymers rsc.org RAFT followed by Post-Polymerization Modification Statistical copolymer with olefin units Advanced material properties from combined monomer types
Phenyl-substituted Polydienes rsc.org Anionic Polymerization Fluorescence upon cyclization Fluorescent materials, optical applications

This table is generated based on research findings for analogous monomer systems.

Topological Polymer Chemistry with this compound Components

There is no available research in the public domain that details the use of this compound as a component in topological polymer chemistry. The synthesis of polymers with complex topologies such as catenanes, rotaxanes, or cyclic structures often relies on specific reactive groups that can undergo controlled cyclization or threading reactions. While the photoreactive nature of the cinnamate group is well-documented for forming cyclobutane (B1203170) rings via [2+2] cycloaddition, and thioester groups are known for their reactivity in certain polymerization techniques, no studies have specifically employed this compound to create and control polymer topology.

Applications of this compound as Polymerization Sensitizers

The role of this compound as a polymerization sensitizer (B1316253) has not been investigated in the available scientific literature. Photosensitizers are crucial components in photopolymerization, absorbing light energy and transferring it to a photoinitiator to trigger the polymerization process. The effectiveness of a sensitizer depends on its absorption spectrum, excited state energies, and its interaction with other components of the polymerization system. Although this compound possesses chromophores capable of absorbing UV light, no studies have characterized its ability to sensitize polymerization reactions. Research on other photosensitizers, such as those based on thioxanthone or acylphosphine oxide, is extensive, but these findings cannot be directly applied to this compound. nih.gov

Photophysical Properties of this compound-Containing Polymers

A detailed analysis of the photophysical properties of polymers containing this compound is not present in the current scientific literature. The photophysical characteristics of a polymer, including its absorption and emission spectra, fluorescence quantum yield, and excited state lifetimes, are critical for applications in areas like organic electronics and photonics. While studies on the photophysics of various other phenyl-containing polymers exist, the specific contribution of the this compound moiety to the photophysical behavior of a polymer chain has not been reported. dtic.mil

Photochemical Studies of Phenyl Thiocinnamate

Photoisomerization Mechanisms of Phenyl Thiocinnamate

The photoisomerization of this compound and its derivatives is a key aspect of their photochemistry, enabling reversible changes in molecular geometry upon exposure to light. Studies on related compounds, such as p-hydroxycinnamic-thiophenyl ester in a microcrystalline state, demonstrate a classic photochromic reaction where UV irradiation induces a trans-to-cis isomerization. nycu.edu.tw This transformation is reversible; a subsequent irradiation with visible light can drive the back reaction from cis to trans. nycu.edu.tw This photocyclic behavior is characteristic of photochromic molecules, which can be reversibly switched between two isomeric forms with distinct physical properties. nycu.edu.tw

Research on biomimetic systems using a p-hydroxy-thiocinnamate chromophore further confirms this reactivity. nih.gov When a solution of a model compound was irradiated with UV-B light, a mixture of the Z (cis) and E (trans) isomers was formed, indicating that the molecule is photochemically reactive and undergoes efficient photoisomerization. nih.gov The process involves the absorption of light energy, which excites the molecule and allows for rotation around the central carbon-carbon double bond, leading to a change in its spatial configuration. In some systems, this isomerization can be initiated at points of local lattice distortion within a crystal structure. nycu.edu.tw

The general mechanism for such isomerizations in related compounds involves the molecule moving from its ground state (S₀) to an excited singlet state (S₁) upon absorbing a photon. nih.gov From this excited state, the molecule can relax back to the ground state of either the cis or trans configuration. The ability to control this switching with different wavelengths of light is fundamental to its application in light-responsive technologies. nih.gov

Photoreactivity and Excited State Characterization of this compound Systems

The photoreactivity of this compound systems is characterized by distinct changes in their spectroscopic properties upon irradiation. In studies of p-hydroxycinnamic-thiophenyl ester microcrystals, continuous UV irradiation causes a visible change in the emission color from blue to greenish-yellow. nycu.edu.tw This is accompanied by a red-shift in the emission spectrum, with the emission maximum moving to a longer wavelength (around 490 nm). nycu.edu.tw

This spectral evolution is a direct consequence of the formation of the cis-isomer and other photoproducts, which have different electronic properties than the initial trans-isomer. The initial absorption band of the cinnamate (B1238496) chromophore decreases upon photolysis, while a new absorption tail appears at longer wavelengths. dtic.mil This new absorption is often attributed to the formation of photo-Fries rearrangement products. dtic.mil

Computational studies on related chromophores have been used to compare the ground (S₀) and excited (S₁) state structures to understand the photochemical reactivity. nih.gov The characterization of these excited states is crucial, as their potential energy surfaces govern the pathways and efficiency of photochemical reactions like isomerization and rearrangement. aip.org

SystemIrradiationObserved Spectroscopic ChangeReference
p-hydroxycinnamic-thiophenyl ester (microcrystal)Continuous UV lightEmission color changes from blue to greenish-yellow; emission spectrum is red-shifted. nycu.edu.tw
Aryl Cinnamate Polymer (solution/film)UV lightLoss of cinnamate chromophore absorption; new absorption tail appears at longer wavelengths (>300 nm). dtic.mil

Photochemical Cleavage and Generation of Intermediates from this compound

Beyond isomerization, the photochemistry of aryl cinnamates, including this compound, involves other reaction pathways that lead to different products and intermediates. Two significant photochemical reactions are [2+2] cycloaddition and the photo-Fries rearrangement. dtic.mil

In the solid state, the [2+2] topochemical photocycloaddition can occur, where two adjacent cinnamate molecules react to form a cyclobutane (B1203170) ring. nycu.edu.twdtic.mil This process leads to the formation of a photocyclodimer and results in crosslinking of the material. nycu.edu.twdtic.mil

The photo-Fries rearrangement is another important pathway for aryl esters. dtic.mil This intramolecular reaction involves the cleavage of the ester bond and the subsequent migration of the acyl group to the aryl ring. For aryl cinnamates, this typically results in the formation of a 2-hydroxy chalcone (B49325) derivative. dtic.mil This photoproduct is often responsible for the yellowing observed in polymer films containing these chromophores upon exposure to light. dtic.mil

Photochemical PathwayDescriptionResulting Product/IntermediateReference
[2+2] CycloadditionAn intermolecular reaction between two alkene groups of adjacent molecules, typically in the solid state.Cyclobutane-containing photocyclodimer. nycu.edu.twdtic.mil
Photo-Fries RearrangementAn intramolecular rearrangement of an aryl ester.2-hydroxy chalcone derivative. dtic.mil
Trans-Cis IsomerizationReversible isomerization around the C=C double bond.Cis-isomer of the original molecule. nycu.edu.twdtic.mil

Development of Light-Responsive Molecular Systems Based on this compound

The unique photochemical properties of this compound and its derivatives make them attractive candidates for the development of light-responsive molecular systems. The ability to undergo reversible photoisomerization is the foundation for creating molecular switches that can be controlled by light. nih.gov

One area of development is in the creation of biomimetic systems. For example, the p-hydroxy-thiocinnamate chromophore has been explored for use in artificial mimics of the Photoactive Yellow Protein (PYP), a bacterial photoreceptor. nih.gov In this context, the thiocinnamate moiety acts as the light-sensitive component, whose isomerization can trigger subsequent conformational changes in a larger protein or polymer structure. nih.gov

More broadly, light-responsive molecules are being integrated into various platforms, such as liposomes and nanoparticles, to create smart materials for applications like on-demand drug delivery. nih.govnih.gov In such systems, the trans-to-cis isomerization induced by light can alter the permeability of a membrane or disassemble a nanocarrier, leading to the controlled release of an encapsulated cargo. nih.gov The reversible nature of the isomerization offers the potential to create systems that can be turned "on" and "off" with different wavelengths of light, providing high spatial and temporal control. nih.gov The development of such systems leverages the fundamental photochemical reactions of the embedded chromophore to achieve a macroscopic function. researchgate.net

Advanced Derivatization Strategies for Phenyl Thiocinnamate

Click Chemistry Approaches for Phenyl Thiocinnamate Functionalization

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. tcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable 1,2,3-triazole ring that can link molecular fragments. tcichemicals.comnobelprize.org While direct applications of click chemistry to this compound are not extensively documented in publicly available research, the principles can be applied by introducing azide (B81097) or alkyne functionalities onto the this compound scaffold.

Functionalization for click chemistry would typically involve introducing a reactive handle, such as an azide or a terminal alkyne, onto either the phenyl ring or the cinnamate (B1238496) backbone of this compound. For instance, a hydroxyl-substituted this compound could be synthesized and subsequently converted to an azide or ether-linked alkyne. This modified this compound can then be "clicked" with a variety of molecules (e.g., biomolecules, fluorescent tags, polymers) bearing the complementary functionality. otago.ac.nz This modular approach allows for the rapid generation of a library of functionalized this compound derivatives for screening in various applications. tcichemicals.com

Table 1: Potential Click Chemistry Reactions for this compound Functionalization

Starting this compound DerivativeClick Reaction PartnerCatalyst/ConditionsResulting Functionalized ProductPotential Application
Azido-functionalized this compoundAlkyne-containing biomoleculeCopper(I) sulfate, Sodium ascorbateBiomolecule-conjugated this compoundTargeted drug delivery
Alkyne-functionalized this compoundAzide-functionalized fluorescent dyeCopper(I) sulfate, Sodium ascorbateFluorescently-labeled this compoundCellular imaging and tracking
Azido-functionalized this compoundAlkyne-functionalized polymerCopper(I) sulfate, Sodium ascorbatePolymer-grafted this compoundDevelopment of novel materials

Targeted Derivatization for Specific Research Applications of this compound

Targeted derivatization involves the strategic modification of a lead compound to enhance its interaction with a specific biological target, improve its pharmacokinetic profile, or introduce a reporter group for mechanistic studies. For this compound, which has reported antioxidant and anti-inflammatory properties, targeted derivatization could aim to enhance these activities or to probe its mechanism of action. ontosight.ai

One approach is the synthesis of analogs with substituents on the phenyl ring to explore interactions with specific biological targets. For example, the synthesis of intervenolin analogs with a phenyl substituent has been shown to influence their biological activity, suggesting that modifications to the phenyl group of this compound could be a viable strategy for developing agents with selective bioactivity. nih.gov The synthesis of 3'-(phenyl alkynyl) abscisic acid analogs, while not directly related to this compound, demonstrates a strategy where a phenyl-containing moiety is introduced to create potent antagonists for a biological receptor. rsc.org This highlights how the addition of specific phenyl-based functional groups can be used to target biological processes.

Another strategy involves the introduction of functional groups that can act as "warheads" for covalent modification of target proteins or as handles for attaching imaging agents. For instance, the synthesis of p-hydroxy-thiocinnamate derivatives can provide a site for further modification or for mimicking biological chromophores. nih.gov

Table 2: Examples of Targeted Derivatization Strategies for this compound

Derivatization StrategyTarget ApplicationExample of ModificationRationale
Introduction of electron-withdrawing/donating groups on the phenyl ringEnhancement of antioxidant activitySynthesis of nitro- or amino-phenyl thiocinnamate derivativesModulate the redox potential of the molecule.
Attachment of a known pharmacophoreDevelopment of hybrid drugsConjugation with a non-steroidal anti-inflammatory drug (NSAID)Combine the potential anti-inflammatory effects of both moieties.
Incorporation of a fluorescent tagCellular imaging and target identificationSynthesis of a this compound derivative with a BODIPY or fluorescein (B123965) labelVisualize the subcellular localization and interaction with cellular components.
Introduction of a photo-crosslinking groupIdentification of protein targetsSynthesis of a this compound analog with a diazirine or benzophenone (B1666685) moietyCovalently link the molecule to its binding partners upon photoactivation.

Structure-Reactivity Relationships in this compound Derivatization

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for predicting their behavior in chemical and biological systems and for designing more effective analogs. Structure-activity relationship (SAR) studies are a common approach in drug discovery to identify the key structural features responsible for a compound's biological activity. researchgate.net

For this compound, SAR studies could focus on how modifications to the phenyl ring, the thioester linkage, and the cinnamate backbone affect its reactivity and, consequently, its biological effects. For instance, a study on novel cinnamate and thiocinnamate analogs revealed that the nature of the ester group and substituents on the aromatic ring significantly influence their inhibitory activity on cell adhesion molecules. researchgate.net This suggests that similar modifications to this compound could modulate its biological profile.

The reactivity of the thiocinnamate core itself, particularly the α,β-unsaturated thioester, is a key determinant of its chemical behavior. This moiety can participate in various reactions, including cycloadditions and Michael additions. scholaris.canih.gov Understanding how substituents on the phenyl ring influence the electronics and steric environment of this reactive core is essential for controlling derivatization reactions.

Table 3: Key Structural Features of this compound and Their Potential Impact on Reactivity

Structural FeaturePotential ModificationPredicted Effect on Reactivity
Phenyl Ring SubstituentsIntroduction of electron-withdrawing groups (e.g., -NO2, -CF3)Increases the electrophilicity of the α,β-unsaturated system, potentially enhancing reactivity in Michael additions.
Phenyl Ring SubstituentsIntroduction of electron-donating groups (e.g., -OCH3, -NH2)Decreases the electrophilicity of the α,β-unsaturated system, potentially altering cycloaddition reactivity.
Thioester LinkageReplacement of sulfur with oxygen (to form phenyl cinnamate)Alters the electronic properties and stability of the ester linkage, likely affecting hydrolysis rates and biological activity.
Cinnamate BackboneSaturation of the double bondRemoves the α,β-unsaturated system, eliminating its reactivity in Michael additions and cycloadditions.

Chemoenzymatic Derivatization of this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.comnih.gov This approach can be particularly valuable for the derivatization of complex molecules like this compound, allowing for modifications that might be challenging to achieve through purely chemical methods.

While specific examples of the chemoenzymatic derivatization of this compound are scarce in the literature, enzymes such as lipases, esterases, and oxidoreductases could potentially be employed. For instance, a lipase (B570770) could be used for the regioselective hydrolysis or transesterification of the thioester bond, or for the esterification of a hydroxyl-functionalized this compound. rsc.org The enzymatic synthesis of (S)-1-phenyl-2-propanol demonstrates the use of yeast alcohol dehydrogenase for the stereoselective reduction of a ketone, a reaction type that could potentially be applied to a modified this compound precursor. researchgate.net

Enzymes can also be used to introduce new functional groups. For example, tyrosinases can hydroxylate phenolic compounds, which could be a method to produce hydroxylated this compound derivatives that can then be further functionalized. thermofisher.com The use of enzymes in organic synthesis is a rapidly growing field, and its application to the derivatization of this compound holds promise for developing greener and more efficient synthetic routes to novel analogs. mdpi.com

Table 4: Potential Chemoenzymatic Reactions for this compound Derivatization

Enzyme ClassPotential Reaction on this compound or its PrecursorsProductPotential Advantage
Lipase/EsteraseRegioselective hydrolysis of the thioesterCinnamic acid and thiophenolMild reaction conditions, potential for kinetic resolution.
Lipase/EsteraseTransesterification with a different alcoholNovel thiocinnamate estersGeneration of a diverse library of esters.
OxidoreductaseStereoselective reduction of the C=C double bondPhenyl thiopropanoate derivativeIntroduction of a chiral center with high enantioselectivity.
MonooxygenaseHydroxylation of the phenyl ringHydroxylated this compoundIntroduction of a handle for further functionalization.

Q & A

What are the recommended methods for synthesizing Phenyl Thiocinnamate with high purity, and how can reaction efficiency be optimized?

Basic Research Question
To synthesize this compound, researchers should employ thiocinnamoyl chloride derivatives reacting with phenol under anhydrous conditions. Key steps include:

  • Derivatization : Use stoichiometric ratios (e.g., 1:1.2 phenol-to-thiocinnamoyl chloride) in dry dichloromethane, with pyridine as a catalyst .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimization : Apply factorial design (e.g., Central Composite Design) to assess variables like temperature, reaction time, and solvent polarity .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Characterization requires multi-technique validation:

  • Spectroscopy :
    • NMR : Analyze 1H^1H/13C^{13}C spectra for aromatic proton environments and thiocinnamate linkage confirmation .
    • IR : Identify S-H (2550–2600 cm1^{-1}) and ester C=O (1700–1750 cm1^{-1}) stretches .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks and isotopic patterns .

What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

Advanced Research Question
Stability studies require controlled degradation protocols:

  • Degradation Conditions : Expose samples to pH 1–13 buffers (HCl/NaOH) at 25–60°C for 24–72 hours .
  • Analytical Monitoring : Quantify degradation products via UPLC-PDA (photodiode array detection) with method validation (linearity: R2>0.995R^2 > 0.995, precision: %RSD < 2%) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate degradation pathways with structural changes .

How can contradictory data on the reactivity of this compound with nucleophiles be resolved?

Advanced Research Question
Contradictions often arise from solvent polarity or nucleophile strength disparities. To resolve:

  • Replicate Experiments : Ensure identical conditions (solvent: DMF vs. THF, nucleophile: primary vs. tertiary amines) .
  • Statistical Validation : Apply ANOVA to compare reaction rates (p<0.05p < 0.05) and identify outliers .
  • Mechanistic Probes : Use DFT calculations to model transition states and predict regioselectivity .

What are the best practices for quantifying this compound in complex biological matrices?

Basic Research Question
Chromatographic quantification requires:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to remove proteins/lipids from biological fluids .
  • Chromatography : Optimize UPLC conditions (e.g., 1.7 µm particle column, 0.1% formic acid in mobile phase) for peak symmetry (asymmetry factor < 1.5) .
  • Validation : Assess recovery (>90%), LOD (≤0.1 µg/mL), and matrix effects (<15% signal suppression) .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Advanced Research Question
Variability reduction involves:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real-time .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram) and control within predefined ranges .
  • Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH for 6 months) to correlate impurities with bioactivity .

How can researchers address challenges in detecting low-concentration this compound metabolites using spectroscopic techniques?

Advanced Research Question
Enhance sensitivity via:

  • SERS : Functionalize silver nanoparticles with phenyl isocyanide probes to amplify Raman signals (enhancement factor > 106^6) .
  • Preconcentration : Use molecularly imprinted polymers (MIPs) to selectively enrich metabolites from biological samples .
  • Data Processing : Apply machine learning algorithms (e.g., PLS regression) to deconvolute overlapping spectral peaks .

What ethical and methodological standards apply when designing in vitro studies involving this compound?

Basic Research Question
Adhere to:

  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified HepG2) with mycoplasma testing .
  • Dose Rationale : Base concentrations on IC50_{50} values from pilot assays (MTT/PrestoBlue) and clinical relevance .
  • Ethical Reporting : Declare conflicts of interest and comply with ARRIVE guidelines for experimental transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.